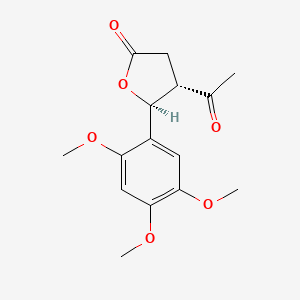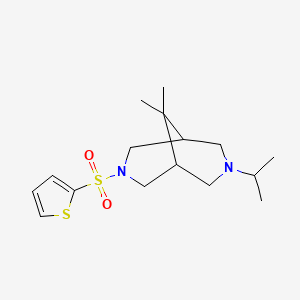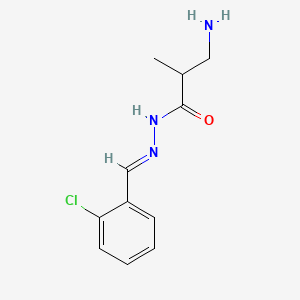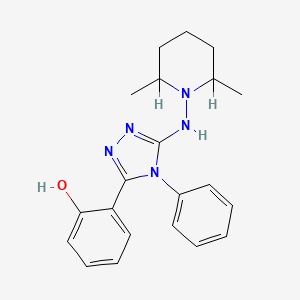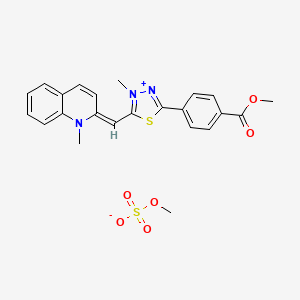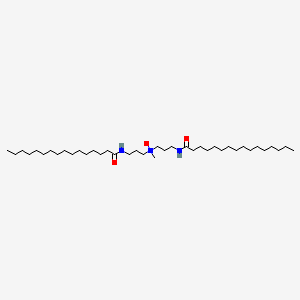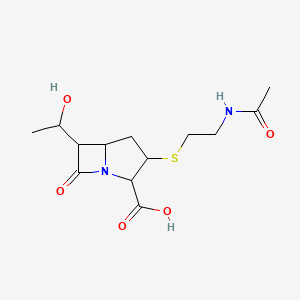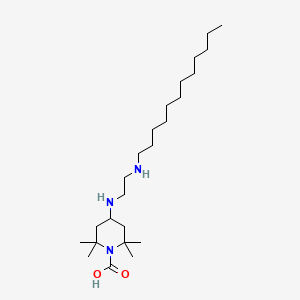
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N'-dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- is a chemical compound with the molecular formula C27H48N2O3. It is known for its unique structural properties, which include a piperidine ring substituted with acetyl and dodecyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- typically involves the reaction of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinol with dodecylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ethanediamide derivatives.
Aplicaciones Científicas De Investigación
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- involves its interaction with specific molecular targets. The acetyl and dodecyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. The piperidine ring plays a crucial role in binding to enzyme active sites, inhibiting their activity and modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Acetyl-4-(3-dodecyl-2,5-dioxo-1-pyrrolidinyl)-2,2,6,6-tetramethylpiperidine
- 1-Acetyl-2,2,6,6-tetramethyl-4-piperidinol
- N,N-Diethyldodecanamide
Uniqueness
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- is unique due to its combination of acetyl and dodecyl groups, which confer distinct physicochemical properties. Its stability, reactivity, and ability to interact with biological molecules make it a valuable compound in various research fields.
Propiedades
Número CAS |
114679-28-6 |
|---|---|
Fórmula molecular |
C24H49N3O2 |
Peso molecular |
411.7 g/mol |
Nombre IUPAC |
4-[2-(dodecylamino)ethylamino]-2,2,6,6-tetramethylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C24H49N3O2/c1-6-7-8-9-10-11-12-13-14-15-16-25-17-18-26-21-19-23(2,3)27(22(28)29)24(4,5)20-21/h21,25-26H,6-20H2,1-5H3,(H,28,29) |
Clave InChI |
QBZNGODVTPPCQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCNC1CC(N(C(C1)(C)C)C(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


